N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dibenzo[b,e][1,4]diazepin core, which is often associated with pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the dibenzo[b,e][1,4]diazepin core through cyclization reactions.
- Introduction of the furan-2-yl group via electrophilic aromatic substitution.
- Attachment of the dimethylamino propyl side chain through nucleophilic substitution.
- Acetylation to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the dimethylamino group can be oxidized under appropriate conditions.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furanones, while reduction of the acetamide could yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the dibenzo[b,e][1,4]diazepin core.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, leading to a biological response.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction modulation: The compound might modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can be compared with other compounds featuring the dibenzo[b,e][1,4]diazepin core, such as:
Diazepam: A well-known anxiolytic drug.
Clozapine: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C26H34N4O3 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C26H34N4O3/c1-26(2)15-19-24(21(31)16-26)25(22-11-7-14-33-22)30(20-10-6-5-9-18(20)28-19)17-23(32)27-12-8-13-29(3)4/h5-7,9-11,14,25,28H,8,12-13,15-17H2,1-4H3,(H,27,32) |
InChI Key |
RUTPKXKVOKJRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCCCN(C)C)C4=CC=CO4)C(=O)C1)C |
Origin of Product |
United States |
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